molecular formula C17H23N3O3S2 B2854141 N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060215-11-3

N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No. B2854141
CAS RN: 1060215-11-3
M. Wt: 381.51
InChI Key: IXHMHLPVFOMAEL-UHFFFAOYSA-N
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Description

N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, also known as Compound A, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has shown promising results in various studies.

Mechanism of Action

N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide A acts as a small molecule inhibitor that binds to the active site of HDACs and BET proteins, preventing their activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. BET proteins are involved in the regulation of gene expression by binding to acetylated histones. Inhibition of these enzymes by N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide A leads to the upregulation of gene expression, which may have therapeutic implications.
Biochemical and Physiological Effects:
N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide A has been shown to have several biochemical and physiological effects. Inhibition of HDACs and BET proteins by N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide A leads to the upregulation of various genes involved in immune response, cell differentiation, and cell proliferation. This may have therapeutic implications in the treatment of cancer and inflammatory disorders. Additionally, N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide A has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide A has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has been extensively studied for its potential therapeutic applications, making it a valuable tool for drug discovery research. However, there are also limitations to the use of N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide A in lab experiments. It has been shown to have off-target effects on other enzymes, which may complicate the interpretation of results. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide A. One potential direction is the development of more potent and selective inhibitors of HDACs and BET proteins. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide A and its potential therapeutic applications. Finally, the use of N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide A in combination with other therapies may have synergistic effects and may lead to improved therapeutic outcomes.

Synthesis Methods

The synthesis of N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide A involves a series of chemical reactions. The starting material for the synthesis is 4-isopropylbenzo[d]thiazole-2-carboxylic acid, which undergoes a reaction with thionyl chloride to form the corresponding acid chloride. The acid chloride then undergoes a reaction with piperidine-3-carboxamide to form N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide A. The final step involves the addition of methylsulfonyl chloride to the reaction mixture to form the desired product.

Scientific Research Applications

N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide A has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and bromodomain and extra-terminal domain (BET) proteins. These enzymes are involved in various cellular processes, including gene expression, cell differentiation, and cell proliferation. Inhibition of these enzymes has been linked to the potential treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders.

properties

IUPAC Name

1-methylsulfonyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S2/c1-11(2)13-7-4-8-14-15(13)18-17(24-14)19-16(21)12-6-5-9-20(10-12)25(3,22)23/h4,7-8,11-12H,5-6,9-10H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHMHLPVFOMAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

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